N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide
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Overview
Description
N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide is a compound belonging to the acridine family, known for its diverse biological and pharmacological activities. Acridine derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-bacterial, and anti-viral properties .
Preparation Methods
The synthesis of N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide typically involves the reaction of 1,2,3,4-tetrahydroacridine-9-carboxylic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into its reduced forms, such as tetrahydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acridine nitrogen atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Mechanism of Action
The mechanism of action of N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide involves its ability to intercalate with DNA, disrupting the normal function of DNA and related enzymes. This intercalation is driven by π-stacking interactions between the acridine core and the base pairs of the DNA double helix . This disruption can inhibit processes such as DNA replication and transcription, leading to cell death in cancer cells. Additionally, it may inhibit enzymes like α-glucosidase by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide can be compared with other acridine derivatives such as:
Tacrine (9-amino-1,2,3,4-tetrahydroacridine): Known for its use in the treatment of Alzheimer’s disease.
Acriflavine: Used as an anti-bacterial and anti-viral agent.
Proflavine: Another anti-bacterial agent with similar DNA intercalating properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and selectivity for different biological targets.
Properties
CAS No. |
74376-50-4 |
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Molecular Formula |
C20H18N2O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C20H18N2O/c23-20(21-14-8-2-1-3-9-14)19-15-10-4-6-12-17(15)22-18-13-7-5-11-16(18)19/h1-4,6,8-10,12H,5,7,11,13H2,(H,21,23) |
InChI Key |
TVWTWPJDLJNYRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC=CC=C4 |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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